molecular formula C14H15F3N2O3 B2876066 N-[(oxolan-2-yl)methyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide CAS No. 941939-08-8

N-[(oxolan-2-yl)methyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B2876066
CAS No.: 941939-08-8
M. Wt: 316.28
InChI Key: SOEOUNIDEPUYLV-UHFFFAOYSA-N
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Description

N-[(oxolan-2-yl)methyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide is a synthetic organic compound characterized by the presence of a tetrahydrofuran ring and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(oxolan-2-yl)methyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide typically involves the reaction of tetrahydrofuran-2-ylmethylamine with 4-(trifluoromethyl)phenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure the formation of the desired oxalamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(oxolan-2-yl)methyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxalamide group into amines or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-[(oxolan-2-yl)methyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(oxolan-2-yl)methyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The trifluoromethyl group can enhance binding affinity and specificity, making the compound a valuable tool in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N1-((tetrahydrofuran-2-yl)methyl)-N2-(4-fluorophenyl)oxalamide
  • N1-((tetrahydrofuran-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide
  • N1-((tetrahydrofuran-2-yl)methyl)-N2-(4-bromophenyl)oxalamide

Uniqueness

N-[(oxolan-2-yl)methyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it particularly useful in various research applications.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-N'-[4-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2O3/c15-14(16,17)9-3-5-10(6-4-9)19-13(21)12(20)18-8-11-2-1-7-22-11/h3-6,11H,1-2,7-8H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOEOUNIDEPUYLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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